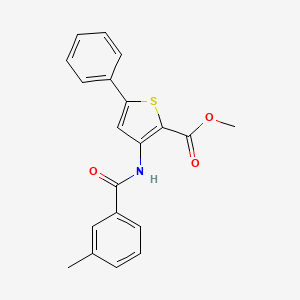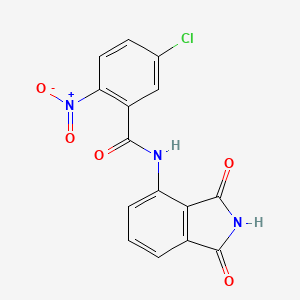![molecular formula C19H23N3O3S B6524321 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide CAS No. 683762-65-4](/img/structure/B6524321.png)
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide (4MPSB) is a small molecule that has been studied for its potential applications in various scientific research areas. It is a highly polar, non-ionic compound that is soluble in both organic and aqueous solvents. 4MPSB has a molecular weight of 256.37 g/mol and is a white solid at room temperature.
科学的研究の応用
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide has been studied for its potential applications in various scientific research areas. It has been used as a ligand for the formation of coordination complexes, as a reagent for the synthesis of organic compounds, and as a substrate for enzymatic reactions. It has also been used in the synthesis of peptides and proteins, and as a catalyst for organic reactions.
作用機序
The mechanism of action of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide is not yet fully understood. However, it is believed that the molecule binds to proteins, thereby altering their structure and activity. This binding can result in the modulation of enzymatic activity, the inhibition of protein-protein interactions, and the activation of signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide are not yet fully understood. However, it has been shown to have a variety of effects on various biological systems. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins, as well as the activity of some ion channels. It has also been shown to modulate the activity of certain hormones, such as insulin and glucagon.
実験室実験の利点と制限
The use of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide in laboratory experiments has several advantages. It is a highly polar and non-ionic compound that is soluble in both organic and aqueous solvents. It is also relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in acidic solutions, and it is not very soluble in organic solvents.
将来の方向性
There are several potential future directions for the use of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide. It has been suggested that it may be used as a drug delivery system for the targeted delivery of therapeutic agents to specific tissues and organs. It may also be used as a tool for studying the structure and function of proteins, as well as for the development of new therapeutic agents. Additionally, it may be used to study the effects of various environmental toxins on biological systems. Finally, it may be used to study the effects of various drugs on the human body.
合成法
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide can be synthesized by a nucleophilic substitution reaction of 4-methylpiperidin-1-ylsulfonyl chloride (4MPSCl) with 6-methylpyridin-2-ylbenzamide (6MPB). This reaction is carried out in an aqueous solution at a temperature of 60°C and a pH of 7.5. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated by filtration.
特性
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-14-10-12-22(13-11-14)26(24,25)17-8-6-16(7-9-17)19(23)21-18-5-3-4-15(2)20-18/h3-9,14H,10-13H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBODUFPUWQEVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)
![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)
![ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524259.png)

![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)

![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one](/img/structure/B6524291.png)
![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524296.png)
![3-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524308.png)



![N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524325.png)
![4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B6524330.png)